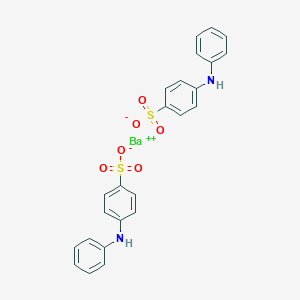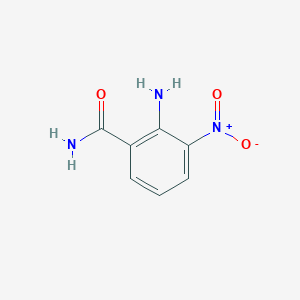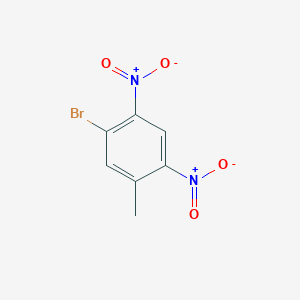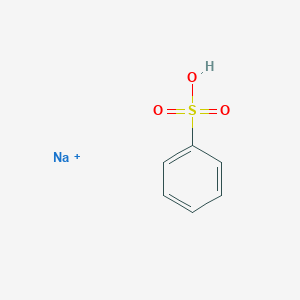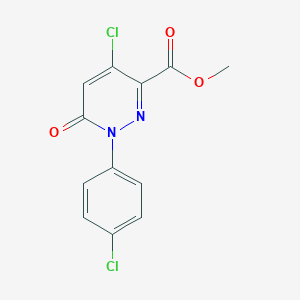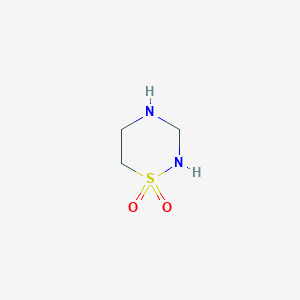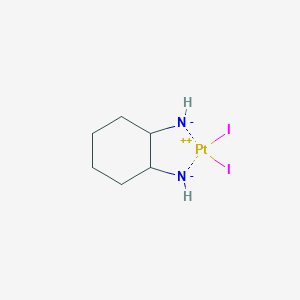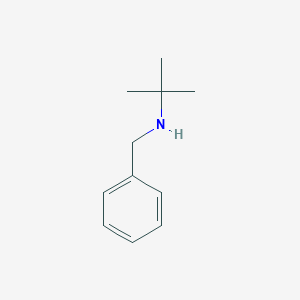
1,8-Naftalimida
Descripción general
Descripción
1,8-Naphthalimide derivatives are a class of compounds that have garnered significant attention due to their diverse applications in the fields of DNA targeting, anticancer therapy, and fluorescent cellular imaging. These compounds have been shown to possess rich photophysical properties, which are highly dependent on the nature and substitution pattern of the aryl ring. This makes them excellent candidates for use as probes, as changes in their spectroscopic properties can be used to monitor their binding to biomolecules and their uptake and location within cells .
Synthesis Analysis
The synthesis of 1,8-naphthalimide derivatives often involves the functionalization of the naphthalimide core at various positions to achieve desired properties. For instance, novel 1,8-naphthalimides have been synthesized with substitutions at the 3-C position, which have been investigated for their thermal, electrochemical, and luminescence behavior . Additionally, fluorinated 1,8-naphthalimides have been synthesized from acenaphthene, demonstrating good solubility and low LUMO energy levels, making them suitable for use in n-type semiconductors .
Molecular Structure Analysis
The molecular structure of 1,8-naphthalimides can be tailored to exhibit specific electronic transitions and exciton coupling, which are useful for chiral amine recognition . The introduction of various substituents can significantly affect the electronic spectra and luminescence properties of these compounds . X-ray diffraction analysis has been used to confirm the structures of some fluorinated derivatives, revealing different packing models .
Chemical Reactions Analysis
1,8-Naphthalimide derivatives can undergo various chemical reactions to form complexes with metals or to be used as sensors for ions such as Fe3+. For example, a fluorescent dye with three 1,8-naphthalimide units exhibited high selectivity to Fe3+ by fluorescence quenching in DMF and showed enhanced fluorescence in the presence of Fe3+ in DMF/H2O mixtures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,8-naphthalimide derivatives are influenced by their structural modifications. These compounds have been found to possess high thermal stability and can exhibit thermochromism and vapochromism behaviors, as demonstrated by a structurally simple derivative that showed intense blue emission and reversible changes in color with temperature and vapor exposure . The photoluminescence properties of these derivatives can range from blue to green in the solid state and from orange to red in solution, with varying quantum yields .
Aplicaciones Científicas De Investigación
Tinte de Fosforescencia en OLED
1,8-Naftalimida se utiliza en diodos emisores de luz orgánicos (OLED) como un tinte de fosforescencia. Sirve como un material de bloqueo de huecos y conducción de electrones, contribuyendo a la eficiencia y el rendimiento de las pantallas OLED .
Quimiosensores Fluorescentes
Este compuesto y sus derivados se utilizan ampliamente en detección de iones, reconocimiento molecular, aplicaciones de materiales y bioimagen. Son clave en el desarrollo de quimiosensores fluorescentes con amplias aplicaciones, incluido el monitoreo ambiental y el diagnóstico médico .
Agentes de Interacción con el ADN
Los derivados de this compound se exploran por sus interacciones con el ADN. Se utilizan como agentes en diversas estructuras como estructuras basadas en mono-, bis-naftalimida y sus derivados, incluidos aminas, conjugados de poliaminas, heterocíclicos, basados en oligonucleótidos y péptidos, y aquellos basados en complejos metálicos. Esto tiene implicaciones en campos como la genética y la farmacología .
Investigación de Propiedades Fotofísicas
Se han sintetizado derivados de this compound para la investigación de sus propiedades fotofísicas. Estos estudios se llevan a cabo en solventes de diferente polaridad y medios acuosos a través de varios niveles de pH, contribuyendo a nuestra comprensión de la fluorescencia en diferentes entornos .
Sondas Fluorescentes para Iones Metálicos
Se diseñó una sonda fluorescente de base de Schiff de naftalimida para detectar iones Cu2+ en solución. Este método de detección de "apagado" tiene aplicaciones potenciales en la detección química y el monitoreo ambiental .
Mecanismo De Acción
Target of Action
1,8-Naphthalimide (NI) primarily targets DNA . It is a potent DNA intercalator, meaning it can insert itself between the base pairs of the DNA helix . This property makes it a prime candidate for various applications in the medical and biological fields .
Mode of Action
The interaction of 1,8-Naphthalimide with its target involves a process called intercalation . Intercalation is when a molecule inserts itself between the base pairs of the DNA helix. This can cause changes in the DNA structure, affecting its function . Moreover, 1,8-Naphthalimide derivatives have been found to induce DNA damage and autophagic cell death in certain cancer cells .
Biochemical Pathways
The biochemical pathways affected by 1,8-Naphthalimide are primarily related to DNA function . By intercalating into the DNA, it can disrupt normal DNA processes, such as replication and transcription . This disruption can lead to cell death, particularly in cancer cells . Additionally, 1,8-Naphthalimide derivatives can generate semi-stable radical anion species via photo-induced electron transfer from a carboxy group .
Pharmacokinetics
It is known that the poor pharmacokinetics, side effects, and particularly the rapid emergence of drug resistance compromise the efficiency of clinically used anticancer drugs . Therefore, the discovery of novel and effective drugs, such as 1,8-Naphthalimide, is still an extremely primary mission .
Result of Action
The result of 1,8-Naphthalimide’s action is primarily the induction of cell death . This is particularly true in cancer cells, where it can cause DNA damage and autophagic cell death . This makes it a promising candidate for use as an anticancer agent .
Action Environment
The action of 1,8-Naphthalimide can be influenced by various environmental factors. For instance, its photophysical properties, which include absorption, dichroism, and fluorescence, can be used to monitor its binding to biomolecules . These properties are highly dependent on the nature and the substitution pattern of the aryl ring . Moreover, its fluorescence emission wavelength can be notably interfered with by autofluorescence in living cells, significantly limiting their bio-applications . Certain derivatives of 1,8-naphthalimide show a long emission wavelength around 600 nm and high solubility in polar solvents , which could potentially overcome these limitations.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1,8-Naphthalimide plays a significant role in biochemical reactions, particularly in the detection and monitoring of specific anions and biomolecules. It interacts with various enzymes, proteins, and other biomolecules through mechanisms such as electron transfer and photo-induced electron transfer. For example, 1,8-Naphthalimide derivatives have been shown to interact with DNA via intercalation, making them useful as DNA-targeting agents . Additionally, these compounds can form radical anions through photo-induced electron transfer, which can be stabilized by specific substituents on the naphthalene ring .
Cellular Effects
1,8-Naphthalimide and its derivatives exhibit various effects on different cell types and cellular processes. These compounds can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 1,8-Naphthalimide derivatives have been used as fluorescent cellular imaging agents, allowing researchers to monitor cellular processes and visualize subcellular compartments . Moreover, these compounds have shown potential as anticancer agents by targeting DNA and inducing cytotoxic effects in cancer cells .
Molecular Mechanism
The molecular mechanism of 1,8-Naphthalimide involves several key interactions at the molecular level. These compounds can bind to biomolecules, such as DNA, through intercalation, which disrupts the DNA structure and affects its function . Additionally, 1,8-Naphthalimide derivatives can inhibit or activate enzymes by binding to their active sites or interacting with cofactors. The photo-induced electron transfer mechanism also plays a crucial role in the compound’s activity, leading to the formation of radical anions that can participate in various biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,8-Naphthalimide can change over time due to factors such as stability and degradation. These compounds generally exhibit high stability and photostability, making them suitable for long-term studies . Their effects on cellular function may vary depending on the experimental conditions and the specific derivatives used. Long-term studies have shown that 1,8-Naphthalimide derivatives can maintain their fluorescence properties and continue to interact with target biomolecules over extended periods .
Dosage Effects in Animal Models
The effects of 1,8-Naphthalimide vary with different dosages in animal models. At low doses, these compounds can effectively target specific biomolecules and exhibit minimal toxicity. At high doses, they may cause adverse effects, such as cytotoxicity and tissue damage . It is essential to determine the optimal dosage for each application to minimize potential side effects and maximize the compound’s efficacy.
Metabolic Pathways
1,8-Naphthalimide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These compounds can affect metabolic flux and alter metabolite levels by inhibiting or activating specific enzymes . For example, 1,8-Naphthalimide derivatives have been shown to interfere with DNA synthesis by inhibiting topoisomerase activity, leading to changes in cellular metabolism and function .
Transport and Distribution
The transport and distribution of 1,8-Naphthalimide within cells and tissues are influenced by its interactions with transporters and binding proteins. These compounds can be taken up by cells through passive diffusion or active transport mechanisms, depending on their chemical structure and properties . Once inside the cells, 1,8-Naphthalimide derivatives can localize to specific compartments, such as the nucleus or mitochondria, where they exert their effects .
Subcellular Localization
1,8-Naphthalimide exhibits specific subcellular localization, which can affect its activity and function. These compounds can be directed to particular cellular compartments through targeting signals or post-translational modifications . For instance, 1,8-Naphthalimide derivatives have been used to visualize subcellular structures, such as chloroplasts and vacuoles, in plant cells . The localization of these compounds within specific organelles can enhance their efficacy as imaging agents and therapeutic agents.
Propiedades
IUPAC Name |
benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2/c14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(15)13-11/h1-6H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHABGPPCLHLLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)NC(=O)C3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044731 | |
| Record name | 1H-Benzo[de]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81-83-4 | |
| Record name | Naphthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Naphthalimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11011 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Benzo[de]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalene-1,8-dicarboximide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAPHTHALIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI0TV19GBN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,8-Naphthalimide?
A1: The molecular formula of 1,8-Naphthalimide is C12H7NO2, and its molecular weight is 197.19 g/mol.
Q2: What are the key spectroscopic characteristics of 1,8-Naphthalimide?
A: 1,8-Naphthalimides are characterized by their distinct spectroscopic properties. They typically exhibit UV/vis absorption maxima in the range of 350-400 nm and fluorescence emission maxima in the range of 450-550 nm, often with large Stokes shifts []. These properties are sensitive to substituents and the surrounding environment, making them valuable as fluorescent probes. [, ]
Q3: How do structural modifications of 1,8-Naphthalimide affect its fluorescence properties?
A: Substituents on the naphthalene ring, particularly at the 4-position, significantly influence the electronic structure and thus the fluorescence properties of 1,8-Naphthalimides. Electron-donating groups generally induce bathochromic shifts (shifts to longer wavelengths) in both absorption and emission spectra, while electron-withdrawing groups have the opposite effect []. Furthermore, incorporating bulky substituents can lead to enhanced fluorescence by restricting internal rotations and reducing non-radiative decay pathways [].
Q4: How does the position of the substituent on the 1,8-Naphthalimide core influence its interaction with DNA?
A: Research has shown that the position of substituents on the 1,8-Naphthalimide core can significantly impact its DNA-binding affinity and mode of interaction. For instance, a meta arrangement of a bipyridine ligand connected to the 1,8-Naphthalimide was found to enhance DNA binding compared to a para arrangement, likely due to a cleft-like structure that complements the DNA helix. []
Q5: How do structural changes to the 1,8-Naphthalimide scaffold impact its activity as a histone deacetylase (HDAC) inhibitor?
A: Studies on 3-amido-1,8-naphthalimides, synthesized using direct Buchwald–Hartwig amidation, revealed that incorporating different amide substituents at the 3-position significantly influenced their potency as HDAC inhibitors. Notably, some of these novel compounds displayed higher activity against specific HDAC isoforms, including HDAC6, compared to the parent compound Scriptaid. []
Q6: How do 1,8-Naphthalimide derivatives behave in thin films?
A: Amphiphilic 1,8-Naphthalimide derivatives, synthesized by incorporating long alkyl chains, have been successfully integrated into thin films using the Langmuir-Blodgett (LB) technique []. These films exhibit interesting photophysical properties, including energy transfer processes that can be modulated by varying the distance between donor and acceptor layers within the LB film [].
Q7: How have computational methods been used to study 1,8-Naphthalimide derivatives?
A: Computational chemistry plays a crucial role in understanding the structure-property relationships of 1,8-Naphthalimides. Density functional theory (DFT) calculations, often coupled with polarizable continuum models (PCMs), have been employed to predict and interpret their electronic structures, absorption and emission spectra, and other photophysical properties. [, ] These calculations provide valuable insights into the effects of substituents and the surrounding environment on the molecular properties of 1,8-Naphthalimides.
Q8: What are the applications of 1,8-Naphthalimides as fluorescent probes?
A: 1,8-Naphthalimides are widely used as fluorescent probes for various applications, including the detection of metal ions like Cu2+, Co2+ [], anions like F−, and CN− [], and biomolecules like DNA []. Their sensitivity to the microenvironment, high fluorescence quantum yields, and large Stokes shifts make them attractive for developing sensitive and selective fluorescent sensors. [, ]
Q9: Can 1,8-Naphthalimides be used in material science?
A: Yes, 1,8-Naphthalimide derivatives have been incorporated into polymers, such as polystyrene, to impart fluorescent properties []. These polymers have potential applications in optoelectronic devices, light-emitting diodes, and fluorescent sensors [].
Q10: Are there any applications of 1,8-Naphthalimides in biological systems?
A: Research indicates that certain 1,8-Naphthalimide derivatives can be used as photodynamic therapy agents for cancer treatment []. Additionally, some derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

